2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine
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Overview
Description
2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine is a deuterated compound that features both deuterium and tritium isotopes. This compound is of significant interest in various fields of scientific research due to its unique isotopic labeling, which can be utilized in mechanistic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine typically involves the reaction of deuterated starting materials under controlled conditions. One common method involves the use of deuterated methyl sulfone and deuterated ethylene diamine. The reaction is carried out in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines and sulfides.
Scientific Research Applications
2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine is utilized in several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and isotopic labeling of pharmaceuticals.
Industry: Utilized in the synthesis of deuterated materials for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine involves its interaction with specific molecular targets and pathways. The deuterium and tritium isotopes provide unique insights into the compound’s behavior and transformation in chemical and biological systems. The isotopic labeling allows for precise tracking of the compound’s movement and reactions, aiding in the elucidation of complex mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-amine
- 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-ethanol
- 2-(Methyl-d3-sulfonyl)-ethan-1,1,2,2-d4-thiol
Uniqueness
This compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and mechanistic studies. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research applications .
Properties
Molecular Formula |
C3H9NO2S |
---|---|
Molecular Weight |
130.22 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-2-(trideuteriomethylsulfonyl)ethanamine |
InChI |
InChI=1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3/i1D3,2D2,3D2 |
InChI Key |
SDNXQWUJWNTDCC-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)(=O)C([2H])([2H])C([2H])([2H])N |
Canonical SMILES |
CS(=O)(=O)CCN |
Origin of Product |
United States |
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